(3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H14O6 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(3aR,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5?,6-,8?/m1/s1 |
InChI Key |
BTFKDZSYIKUCGF-ABLAFXCMSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)C(OC2C(=O)O)OC)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid typically involves the protection of the hydroxyl groups of ribose followed by methylation and subsequent oxidation. One common method starts with methyl-2,3-O-isopropylidene-beta-D-ribofuranoside, which is then oxidized to form the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Serves as a precursor in the synthesis of antiviral agents and nucleoside analogues.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid involves its role as an intermediate in biochemical pathways. It interacts with various enzymes and molecular targets, facilitating the synthesis of biologically active compounds. The specific pathways and targets depend on the context of its use, particularly in pharmaceutical applications.
Comparison with Similar Compounds
- Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside
- 2,3-O-Isopropylidene-D-ribose
- 1-Methoxy-2,3-O-isopropylidene-beta-D-ribofuranosyl-5-carboxylic acid
Uniqueness: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its protective isopropylidene group and methylation make it particularly useful in synthetic organic chemistry.
Biological Activity
(3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid (CAS Number: 54622-95-6) is an organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's properties, biological activities, and relevant research findings.
The molecular formula of (3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid is C₉H₁₄O₆. It has a molar mass of approximately 218.20 g/mol. The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Boiling Point | 341.6 °C |
| Melting Point | 129–130 °C |
| Density | 1.34 g/cm³ |
| Solubility | Soluble in methanol |
Biological Activity
Research indicates that (3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid may exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound could serve as a precursor for antibiotic vectors. Its structure allows it to be conjugated with azide-functionalized antibiotics, enhancing their efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .
- Metal Chelation : The compound's catechol-like structure suggests potential metal-chelating properties. This can be significant in developing siderophore vectors that facilitate iron uptake in bacteria .
- Pharmacological Potential : The compound's solubility profile indicates a favorable absorption characteristic, which is crucial for oral bioavailability. The calculated Log P values suggest that it may be suitable for further pharmacological studies .
Case Studies and Research Findings
Several studies have explored the biological implications of (3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid:
- Study on Antibiotic Vectors : A study published in 2014 demonstrated that derivatives of this compound could be utilized as vectors in antibiotic Trojan horse strategies. By conjugating these compounds with antibiotics, researchers observed enhanced bacterial uptake and effectiveness against resistant strains .
- Iron Uptake Mechanism : Research has indicated that compounds with similar structures promote iron uptake in pathogenic bacteria through chelation mechanisms. This highlights the potential application of (3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid in developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
